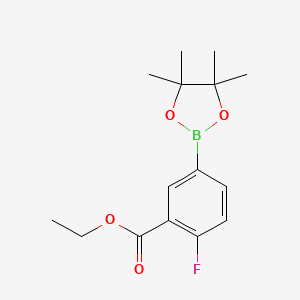
Benzoic acid, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
Overview
Description
“Benzoic acid, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester” is a chemical compound . It is a boric acid ester intermediate with benzene rings .
Synthesis Analysis
The compound can be obtained through a multi-step substitution reaction . For example, similar compounds like “Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” and “N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide” have been synthesized through a three-step and two-step substitution reaction respectively .Molecular Structure Analysis
The molecular structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis
Boronic acid pinacol ester compounds, which this compound is a part of, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H20BFO4 and a molecular weight of 294.13 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.Scientific Research Applications
Synthesis and Crystal Structure
The compound "Benzoic acid, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester" is part of a class of compounds involving boric acid ester intermediates with benzene rings. These compounds, such as Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, are synthesized through a three-step substitution reaction. Their structures are validated using various spectroscopic methods including FTIR, 1H and 13C NMR, and mass spectrometry. The molecular structures are further investigated through density functional theory (DFT) and crystallographic analyses. The studies confirm the consistency between the structures optimized by DFT and those determined by single crystal X-ray diffraction. Additionally, the molecular electrostatic potential and frontier molecular orbitals of these compounds are examined, revealing some of their physicochemical properties (Huang et al., 2021).
Applications in Sensing and Detection
Hydrogen Peroxide and Metal Ion Detection
Compounds similar to the Benzoic acid ester are used in the development of boronic ester-based fluorescent prochelators like FloB and FloB-SI. These compounds are designed to respond to various transition metal ions only after interacting with H₂O₂. The boronic ester masks in these prochelators are oxidized by H₂O₂ to reveal a fluorescein-tagged metal chelator, FloS. Such a transformation leads to a decrease in emission signal upon chelation of certain metal ions, indicating the presence of these ions. These prochelators are used for sensing applications, including the detection of H₂O₂-induced increases in intracellular labilized metal in biological systems (Hyman & Franz, 2012).
Efficient Deboration Reaction for H2O2 Vapor Detection
Another interesting application involves the use of compounds like the Benzoic acid ester for the detection of H₂O₂ vapor, a signature compound of peroxide-based explosives. Boron ester or acid groups, due to their reliable reactive activity with H₂O₂, are suitable for this purpose. The introduction of certain functional groups can enhance the sensitivity and speed of detection, as shown in the fast deboronation velocity of certain imine derivatives in H₂O₂ vapor. This approach allows for highly sensitive detection of H₂O₂ vapor, crucial for explosive detection and other safety-related applications (Fu et al., 2016).
properties
IUPAC Name |
ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-6-19-13(18)11-9-10(7-8-12(11)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPMAYWVWGFNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



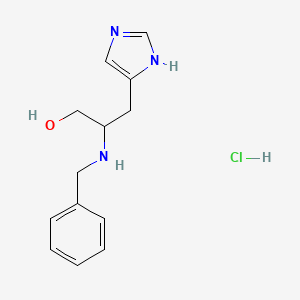


![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)
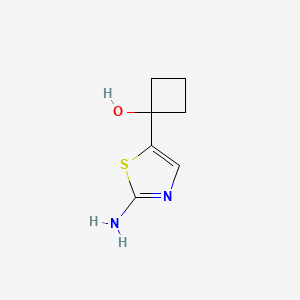


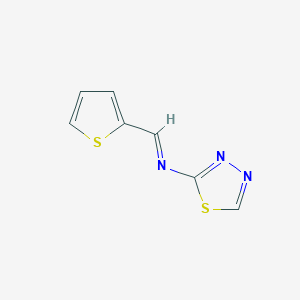

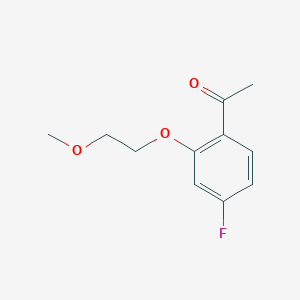
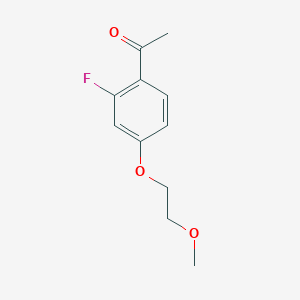
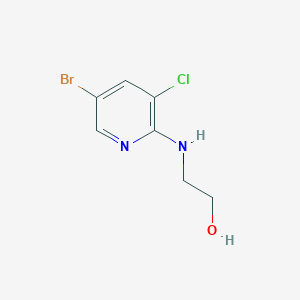
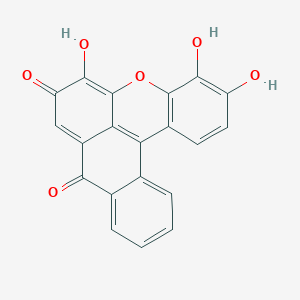
![N-[(E,2R,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B3139017.png)